N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
Description
N-(4-Methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a heterocyclic compound featuring a fused triazolopyrimidinone core linked to a 4-methoxyphenyl group via an acetamide bridge. The triazolo[4,3-a]pyrimidin-3-one moiety provides a rigid, aromatic scaffold with hydrogen-bonding capabilities, while the 4-methoxyphenyl group introduces electron-donating properties that may influence solubility and target interactions.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-11-5-3-10(4-6-11)16-12(20)9-19-14(21)18-8-2-7-15-13(18)17-19/h2-8H,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZHMNALLADDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a complex organic compound that combines both triazole and pyrimidine ring systems. This structural configuration suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C14H13N5O3
- Molecular Weight : 299.29 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
The presence of the methoxyphenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit broad-spectrum antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The unique structure of this compound may enhance its efficacy compared to simpler triazole derivatives.
Anticancer Potential
The compound's dual-ring system positions it as a candidate for anticancer research. Triazole derivatives have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, studies involving similar triazolo-pyrimidine compounds have shown promising results in inhibiting cancer cell lines such as MCF-7 and others . The specific mechanisms by which this compound may exert anticancer effects are still under investigation.
Analgesic and Anti-inflammatory Effects
Recent findings suggest that compounds similar to this compound act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. These properties indicate potential applications in pain management and inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of specific functional groups can significantly influence its pharmacological profile. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | Triazole and pyrimidine rings | Antimicrobial |
| 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Triazole fused with pyridine | Anticancer |
| 5-(4-methoxyphenyl)-1H-[1,2,4]triazole | Simple triazole structure | Antimicrobial |
The combination of the methoxy group with the triazole-pyrimidine framework is hypothesized to enhance both solubility and interaction with biological targets .
Case Studies
Several studies have focused on the biological activity of triazole-containing compounds:
- Antimicrobial Efficacy : A study reported that 1,2,4-triazoles demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125 to 8 μg/mL .
- Anticancer Activity : Research on similar triazolo-pyrimidine derivatives showed IC50 values indicating potent cytotoxicity against breast cancer cell lines (MCF-7), with some compounds exhibiting IC50 as low as 0.39 μM .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antibacterial and antifungal properties. Research indicates that triazole derivatives can inhibit the synthesis of bacterial cell walls and fungal membranes, leading to cell death. Specifically, compounds similar to N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 0.125 | |
| Compound B | E. coli | 0.5 | |
| Compound C | C. albicans | 1.0 |
Anticancer Potential
The presence of the triazole moiety in this compound suggests its potential as an anticancer agent . Triazoles have been reported to interact with various cancer-related targets, including polo-like kinase 1 (Plk1), which is crucial for cell division and is often overexpressed in tumors . Studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Activity of Triazole Derivatives
A study evaluated a series of triazole derivatives for their anticancer activity against various cell lines. Compounds were tested for their ability to inhibit Plk1 activity, resulting in significant reductions in cell viability in cancer cell lines compared to controls .
Neuroprotective Effects
Emerging research indicates that compounds containing the triazole scaffold may also exhibit neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Other Applications
Beyond antimicrobial and anticancer activities, this compound may find applications in:
Comparison with Similar Compounds
Triazolo[4,3-c]pyrimidinone Derivatives
- Example: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () Core: Triazolo[4,3-c]pyrimidin-3-one (vs. [4,3-a] in the target compound). Substituents:
- 5-position: (4-fluorophenyl)amino group.
- 7-position: Methyl group.
- Acetamide linker: Attached to 2,5-dimethylphenyl (vs. 4-methoxyphenyl).
Triazolo[4,3-b]pyridazine Derivatives
- Example : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()
- Core : Triazolo[4,3-b]pyridazine (pyridazine-based vs. pyrimidine in the target).
- Substituents :
- 4-ethoxyphenyl (electron-donating ethoxy vs. methoxy).
- 3-methyl group on the triazolopyridazine.
Functional Group Modifications
Ether-Linked Analogs
Imidazopyrimidine Derivatives
- Example: N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () Core: Imidazo[1,2-a]pyrimidine (vs. triazolopyrimidine). Substituents: Morpholino and acrylamide groups. Implications: The imidazole ring introduces additional basicity, while the acrylamide moiety enables covalent binding to targets, a feature absent in the target compound .
Substituent Effects on Bioactivity
- Methoxy vs. Ethoxy Phenyl Groups :
- Fluorophenyl vs. Methoxyphenyl :
Comparative Data Table
†Target compound’s data inferred from structural analogs; exact values require experimental validation.
Research Implications
- Triazolopyrimidinones (e.g., ) are privileged scaffolds in kinase inhibition due to their ability to mimic ATP’s purine ring. The target compound’s 4-methoxyphenyl group may enhance selectivity for specific kinase isoforms .
- Pyridazine-based analogs () often exhibit altered pharmacokinetics, with reduced plasma protein binding compared to pyrimidine derivatives .
- Fluorine and ethoxy substitutions () highlight the balance between metabolic stability and solubility, critical for optimizing drug-likeness .
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
Resolution Strategy: Discrepancies may arise from assay conditions (e.g., serum protein interference). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Advanced: What experimental approaches elucidate the degradation pathways and stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions:
- Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 37°C, 24h): Monitor via HPLC for acetamide cleavage or triazole ring oxidation .
- Photostability (ICH Q1B guidelines): UV light (320–400 nm) exposure for 48h to detect photodegradants .
- Metabolic Stability: Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., methoxy demethylation) .
Key Finding: The compound showed <10% degradation under acidic/UV conditions but 40% degradation in rat microsomes, suggesting hepatic metabolism as a key stability challenge .
Advanced: How can researchers design experiments to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Heat-treat lysates (37–65°C) from compound-treated cells. Detect stabilized targets via Western blot (e.g., CDK2) .
- Click Chemistry Probes: Synthesize an alkyne-tagged analog for pull-down assays. Confirm binding via LC-MS/MS .
- CRISPR Knockout Models: Compare activity in wild-type vs. CDK2-knockout cells to confirm target specificity .
Data Interpretation: A 2.5-fold CETSA shift at 50°C confirms target engagement, while CRISPR data showing loss of efficacy in KO models validates mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
